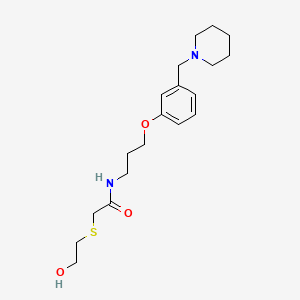
Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, also known as Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, is a useful research compound. Its molecular formula is C19H30N2O3S and its molecular weight is 366.5 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- is 366.1977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, also known as HMDB0259959, is a synthetic compound belonging to the class of n-benzylpiperidines. It has garnered attention for its potential biological activities, although research on this specific compound remains limited. This article aims to collate existing findings on its biological activity, including relevant case studies and data tables.
- IUPAC Name : 2-[(2-hydroxyethyl)sulfanyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide
- Molecular Formula : C19H30N2O3S
- Molecular Weight : 362.52 g/mol
- LogP : 1.35 (indicating moderate lipophilicity)
- Polar Surface Area : 61.8 Ų
Structural Representation
The compound features a piperidine ring conjugated to a phenoxy group, which is characteristic of many biologically active compounds.
The biological activity of Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- is hypothesized to involve interactions with neurotransmitter systems, particularly those influenced by piperidine derivatives. The presence of the phenoxy group suggests potential interactions with adrenergic or dopaminergic receptors, which are critical in various neurological pathways.
Pharmacological Studies
Research indicates that compounds similar to Acetamide have shown promise in various pharmacological contexts:
- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
- Neuroprotective Effects : There is preliminary evidence indicating that related compounds may protect against neurodegeneration by reducing oxidative stress and inflammation.
Toxicological Profile
Limited data is available regarding the toxicological effects of this compound. However, it is noted that it is not a naturally occurring metabolite and is primarily found in individuals exposed to it or its derivatives . This highlights the importance of understanding its safety profile for potential therapeutic applications.
Case Study 1: Exposure Analysis
A study identified Acetamide in human blood samples, suggesting environmental or occupational exposure. This case underscores the need for further investigation into its effects on human health and potential long-term consequences .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing related piperidine compounds has shown that structural modifications can significantly affect biological activity. For instance, variations in the alkyl chain length or functional groups can enhance receptor binding affinity and selectivity .
Data Table: Comparison of Related Compounds
科学的研究の応用
Identification and Properties
- Names and Identifiers This compound, also known as Z 300, has the molecular formula C19H30N2O3S and a molecular weight of 366.5 g/mol . Other names and identifiers include:
- Computed Descriptors Key descriptors include:
- IUPAC Name: 2-(2-hydroxyethylsulfanyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide
- InChI: InChI=1S/C19H30N2O3S/c22-11-13-25-16-19(23)20-8-5-12-24-18-7-4-6-17(14-18)15-21-9-2-1-3-10-21/h4,6-7,14,22H,1-3,5,8-13,15-16H2,(H,20,23)
- InChIKey: ZRVDLLKTYZXNAD-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO
- Occurrence Acetamide, 2-((2-hydroxyethyl)thio)-n-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is considered part of the human exposome, which includes all exposures of an individual in a lifetime and their relation to health .
Related Compounds
- N-(2-hydroxyethyl)acetamide This related compound (CID 159362238) has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is also known as N-(2-hydroxyethyl)acetamide .
- Uses of N-(2-hydroxyethyl)acetamide This compound is used in pulp and paper processing, working with glues and adhesives, and in textiles for printing, dyeing, or finishing . It functions as a lubricating agent and surfactant and is found in personal care household products .
Safety and Hazards of N-(2-hydroxyethyl)acetamide
特性
CAS番号 |
127966-78-3 |
|---|---|
分子式 |
C19H30N2O3S |
分子量 |
366.5 g/mol |
IUPAC名 |
2-(2-hydroxyethylsulfanyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide |
InChI |
InChI=1S/C19H30N2O3S/c22-11-13-25-16-19(23)20-8-5-12-24-18-7-4-6-17(14-18)15-21-9-2-1-3-10-21/h4,6-7,14,22H,1-3,5,8-13,15-16H2,(H,20,23) |
InChIキー |
ZRVDLLKTYZXNAD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO |
外観 |
Solid powder |
Key on ui other cas no. |
127966-78-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(3-(3-(piperidinomethyl)phenoxy)-propyl)-2-(2-hydroxyethyl-1-thio)acetamido.2-(4-hydroxybenzoyl)benzoate Z 300 Z-300 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















